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Compound of Interest

Compound Name:
4-(4-Benzyloxyphenyl)-2-

methoxybenzoic acid

CAS No.: 1261913-24-9

Cat. No.: B1440687

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-methoxybiphenyl, a

compound of significant interest in organic synthesis and drug development. As a key structural

motif, understanding its spectroscopic signature is paramount for its unambiguous identification

and characterization. This document moves beyond a simple recitation of data, offering insights

into the interpretation of the spectra and the rationale behind the experimental methodologies.

Molecular Structure and Physicochemical
Properties
2-Methoxybiphenyl, also known as o-phenylanisole, is an aromatic ether. Its structure consists

of a biphenyl backbone with a methoxy group substituted at the 2-position of one of the phenyl

rings. This substitution pattern breaks the symmetry of the biphenyl system, leading to a more

complex spectroscopic profile compared to its parent compound.
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Property Value Source

Molecular Formula C₁₃H₁₂O [1]

Molecular Weight 184.23 g/mol [1]

CAS Number 86-26-0 [2]

Appearance
White or colorless to light

yellow solid or liquid
[3]

Melting Point 28-33 °C [4]

Boiling Point 274 °C [4]

Density 1.023-1.03 g/mL at 25 °C [4]

Solubility
Soluble in toluene, insoluble in

water
[3]

Spectroscopic Characterization: A Multi-faceted
Approach
A combination of spectroscopic techniques is essential for the comprehensive characterization

of 2-methoxybiphenyl. The following sections detail the data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides valuable information about the electronic

environment of the hydrogen atoms in a molecule. The asymmetry of 2-methoxybiphenyl

results in a complex spectrum with distinct signals for each aromatic proton.

¹H NMR Data (400 MHz, CDCl₃)[5]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.51 - 7.53 m 2H H-2', H-6'

7.34 - 7.42 m 3H H-3', H-4', H-5'

7.28 - 7.32 m 1H H-4

7.24 - 7.27 m 1H H-6

6.97 - 7.01 t 1H H-5

6.90 - 6.93 d 1H H-3

3.80 s 3H -OCH₃

Interpretation:

The downfield signals in the aromatic region (6.90-7.53 ppm) are characteristic of the protons

on the two phenyl rings. The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-

6') appear as a complex multiplet. The protons on the methoxy-substituted ring are more

dispersed due to the electronic influence of the methoxy group. The singlet at 3.80 ppm with an

integration of 3H is the characteristic signal for the methoxy group protons.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the

molecule. Due to the lack of symmetry, 2-methoxybiphenyl is expected to show 13 distinct

signals in its proton-decoupled ¹³C NMR spectrum. While a directly viewable spectrum is not

presented here, data is available in spectral databases.[1]

Expected ¹³C NMR Chemical Shifts:

The chemical shifts can be predicted based on the electronic environment of each carbon

atom. The carbon atom attached to the oxygen of the methoxy group (C-2) is expected to be

the most downfield-shifted among the sp² carbons of that ring due to the deshielding effect of

the oxygen. The carbon of the methoxy group (-OCH₃) will appear as a singlet in the upfield
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region, typically around 55-60 ppm. The quaternary carbons (C-1, C-2, C-1') will generally have

lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of 2-methoxybiphenyl will exhibit characteristic absorption bands for the aromatic

rings and the ether linkage.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Medium
C-H stretching (aliphatic, -

OCH₃)

1600, 1580, 1480 Strong C=C stretching (aromatic ring)

1250 - 1200 Strong C-O-C stretching (asymmetric)

1050 - 1020 Strong C-O-C stretching (symmetric)

750 - 700 Strong
C-H out-of-plane bending

(ortho-disubstituted ring)

Interpretation:

The presence of sharp peaks in the 3000-3100 cm⁻¹ region confirms the aromatic C-H bonds.

The peaks in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond

stretching vibrations within the aromatic rings. The strong absorption bands around 1250 cm⁻¹

and 1050 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the aryl-

alkyl ether, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-methoxybiphenyl, electron ionization (EI) is a common technique.
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Mass Spectrometry Data (EI)[5]

m/z Relative Intensity (%) Assignment

184 100 [M]⁺ (Molecular ion)

169 42.8 [M - CH₃]⁺

141 25.7 [M - CH₃ - CO]⁺

115 19.3 [C₉H₇]⁺

Interpretation:

The molecular ion peak [M]⁺ at m/z 184 confirms the molecular weight of 2-methoxybiphenyl.

[5] The fragmentation pattern is characteristic of an aromatic ether. The loss of a methyl radical

(•CH₃) from the molecular ion results in the abundant fragment at m/z 169. Subsequent loss of

carbon monoxide (CO) from this fragment leads to the peak at m/z 141.

Experimental Methodologies: A Guide to Data
Acquisition
The quality of spectroscopic data is directly dependent on the experimental protocol. The

following sections outline standardized procedures for acquiring the data presented in this

guide.

General Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small organic molecule like 2-methoxybiphenyl.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://m.chemicalbook.com/SpectrumEN_86-26-0_1hnmr.htm
https://m.chemicalbook.com/SpectrumEN_86-26-0_1hnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Pure 2-Methoxybiphenyl
Dissolution in

Deuterated Solvent (NMR)
or as Neat Liquid (IR/MS)

NMR Spectrometer
(¹H & ¹³C)

FT-IR Spectrometer

GC-MS System

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
& Structure Correlation

Click to download full resolution via product page

Caption: Generalized workflow for the spectroscopic characterization of 2-methoxybiphenyl.

NMR Spectroscopy Protocol
Rationale for Experimental Choices:

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately

polar organic molecules as it dissolves a wide range of compounds and its residual proton

signal does not interfere with the analyte's signals in the aromatic region.

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C

NMR because it is chemically inert, volatile, and its protons and carbons resonate at a high

field (0 ppm), away from the signals of most organic compounds.

Step-by-Step Protocol:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-methoxybiphenyl.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the field on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
Rationale for Experimental Choices:

Technique: For a low-melting solid or liquid like 2-methoxybiphenyl, the neat liquid film

method using salt plates (e.g., NaCl or KBr) is a simple and effective technique that avoids
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the use of solvents which could interfere with the spectrum.

Step-by-Step Protocol:

Sample Preparation:

Ensure the 2-methoxybiphenyl sample is in a liquid state. If it is solid, gently warm it to just

above its melting point.

Place a small drop of the liquid sample onto the center of a clean, dry NaCl or KBr salt

plate.

Carefully place a second salt plate on top of the first, and gently rotate the top plate to

spread the sample into a thin, uniform film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Rationale for Experimental Choices:

Technique: GC-MS is well-suited for the analysis of volatile and thermally stable compounds

like 2-methoxybiphenyl. The gas chromatograph separates the compound from any
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impurities, and the mass spectrometer provides structural information.

Step-by-Step Protocol:

Sample Preparation:

Prepare a dilute solution of 2-methoxybiphenyl (e.g., 1 mg/mL) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Instrument Setup:

GC:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for

1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Start the data acquisition.

Data Processing:
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Identify the chromatographic peak corresponding to 2-methoxybiphenyl.

Extract the mass spectrum for that peak.

Analyze the molecular ion and the fragmentation pattern.

Applications in Research and Development
The spectroscopic data of 2-methoxybiphenyl is crucial for several applications:

Reaction Monitoring: In organic synthesis, spectroscopic techniques can be used to monitor

the progress of reactions involving 2-methoxybiphenyl, such as Suzuki or Ullmann couplings.

Quality Control: For commercially available 2-methoxybiphenyl, this data serves as a

benchmark for quality control, ensuring the identity and purity of the material.

Starting Material for Drug Discovery: 2-Methoxybiphenyl is a precursor for the synthesis of

more complex molecules with potential biological activity. Its unambiguous characterization is

the first step in any synthetic route.

Metabolite Identification: In drug metabolism studies, this data can be used to identify

potential metabolites of drugs containing the 2-methoxybiphenyl moiety.

Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for 2-

methoxybiphenyl, covering ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding

the principles behind the data acquisition and interpretation, researchers and drug

development professionals can confidently identify and characterize this important chemical

entity. The detailed experimental protocols provided herein serve as a valuable resource for

obtaining high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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